(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17477662
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClN2 |
|---|---|
| Molecular Weight | 249.53 g/mol |
| IUPAC Name | (1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
| Standard InChI Key | XDLGQJBJBKRMHY-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Br)C(CN)N)Cl |
Introduction
Chemical Identity and Structural Features
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (molecular formula: , molecular weight: 249.53 g/mol) belongs to the class of substituted ethane-1,2-diamines. Its structure comprises a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position, linked to an ethane-1,2-diamine backbone. The (1S) configuration confers chirality, which is critical for its interactions in asymmetric catalysis and biological systems .
Key Structural Attributes:
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Halogen Substituents: The electron-withdrawing bromine and chlorine groups enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution and metal coordination.
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Chiral Center: The (1S) stereochemistry enables enantioselective applications, particularly in the synthesis of chiral ligands for transition-metal catalysts .
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Diamine Moiety: The ethane-1,2-diamine group serves as a bidentate ligand, capable of coordinating to metals such as copper(I), as demonstrated in photoredox catalysis studies .
Synthesis and Production Methodologies
The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves multi-step protocols to introduce both halogen substituents and the chiral diamine backbone.
Representative Synthetic Pathway:
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Halogenation of Phenyl Precursors:
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Introduction of the Ethane-1,2-diamine Moiety:
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Purification and Characterization:
Table 1: Comparative Analysis of Synthetic Diamines
Physicochemical Properties
Experimental data on the compound’s physical properties remain limited, but inferences can be drawn from structurally analogous diamines:
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Melting Point: Estimated at 85–90°C based on similar halogenated diamines .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
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Stability: Susceptible to oxidative degradation under acidic conditions due to the aromatic amine groups.
Applications in Catalysis and Materials Science
The compound’s dual functionality as a chiral ligand and halogenated aromatic system positions it as a versatile building block:
Photoredox Catalysis
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Copper(I) Complexes: When coordinated to copper(I), the diamine facilitates electron transfer in photoredox reactions, enabling C–C bond formation under mild conditions .
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Mechanistic Role: The bromine and chlorine substituents stabilize charge-separated states, enhancing catalytic efficiency in visible-light-driven reactions .
Pharmaceutical Intermediates
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Chiral Auxiliaries: The (1S) configuration is exploited in the synthesis of enantiomerically pure β-lactams and aminoglycosides.
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Antimicrobial Agents: Halogenated diamines show preliminary activity against Gram-positive bacteria, though toxicity profiles require further study .
Future Directions and Research Gaps
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Toxicological Profiling: Systematic studies on acute and chronic toxicity are needed to assess workplace safety and environmental impact.
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Catalytic Optimization: Tuning the electronic effects of halogen substituents could enhance catalytic activity in cross-coupling reactions.
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Scale-Up Challenges: Industrial-scale synthesis requires cost-effective enantioselective methods to maintain chiral purity.
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